molecular formula C16H13ClN2O3 B2389046 N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide CAS No. 1105217-46-6

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide

Cat. No. B2389046
CAS RN: 1105217-46-6
M. Wt: 316.74
InChI Key: DGDDLXWHNPTGDG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide, also known as CFI-400945, is a novel small molecule inhibitor that has shown potential in the treatment of cancer.

Mechanism of Action

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide works by inhibiting the activity of the checkpoint kinase 1 (CHK1) enzyme, which is involved in DNA damage response and cell cycle regulation. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage and progressing through the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and activate the apoptotic pathway in cancer cells. It has also been found to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide is its specificity for CHK1, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the cancer type and genetic background of the tumor. Additionally, the optimal dosing and administration schedule of this compound in humans is still being investigated.

Future Directions

For N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide research include exploring its potential in combination therapy with other cancer treatments, identifying biomarkers for patient selection, and investigating its efficacy in clinical trials. Additionally, further studies are needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
In conclusion, this compound is a promising small molecule inhibitor with potential in the treatment of cancer. Its specificity for CHK1 and ability to enhance the efficacy of other cancer treatments make it a valuable candidate for further research and development.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide involves the reaction of 4-chlorobenzylamine with 5-(furan-2-yl)isoxazole-3-carboxylic acid, followed by a condensation reaction with acetic anhydride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In animal studies, this compound has demonstrated efficacy in reducing tumor growth and increasing survival rates.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[5-(furan-2-yl)-1,2-oxazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-5-3-11(4-6-12)10-18-16(20)9-13-8-15(22-19-13)14-2-1-7-21-14/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDDLXWHNPTGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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